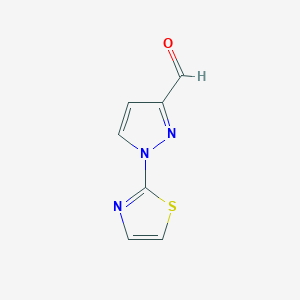

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde

Description

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a thiazole ring and at the 3-position with a carbaldehyde functional group. This structure combines two pharmacologically significant heterocycles: pyrazole (known for antimicrobial, anti-inflammatory, and antioxidant properties) and thiazole (associated with analgesic, anti-inflammatory, and enzyme inhibitory activities) .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-5-6-1-3-10(9-6)7-8-2-4-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQLVKALESGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole-3-Carboxylates

- Substituted acetophenones (1a–d)

- Diethyl oxalate (2)

- Potassium tert-butoxide

- Tetrahydrofuran (THF) as solvent

- Acetophenones react with diethyl oxalate in the presence of potassium tert-butoxide at 0 °C to room temperature, producing ethyl 2,4-dioxo-4-arylbutanoates (3a–d).

- These intermediates undergo cyclization with phenylhydrazine in ethanol, forming ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d).

- The yields range from 62% to 80%.

- Characterization includes IR, NMR, and mass spectrometry.

Conversion to Pyrazolyl-Methanols

- Lithium aluminum hydride (LiAlH4)

- Diethyl ether as solvent

- Reduction of pyrazole-3-carboxylates (4a–d) with LiAlH4 yields (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols (5a–d).

- Reaction conditions: Stir at 0 °C for 1 hour, quenching with ammonium chloride, followed by extraction.

- Approximately 88%.

Oxidation to Pyrazole-3-Carbaldehydes

- 2-Iodoxybenzoic acid (IBX)

- Dimethyl sulfoxide (DMSO) as solvent

- Oxidation of methanols (5a–d) with IBX at 0–20 °C for 1 hour produces pyrazole-3-carbaldehydes (6a–d).

- The reaction mixture is filtered, diluted, and extracted with diethyl ether.

- Ranging from 85% to over 80%.

Conversion to Nitriles

- Liquid ammonia (NH3)

- Iodine (I2)

- Tetrahydrofuran (THF) as solvent

- Pyrazole-3-carbaldehydes (6a–d) are reacted with NH3 and I2 in THF at ambient temperature for 6 hours, converting aldehydes to nitriles (7a–d).

- The nitriles are isolated by extraction and used directly in subsequent steps.

- Approximately 78%.

Formation of Thioamides

- Thiohydrazides (prepared from nitriles)

- Triethylamine

- Pyridine

- Hydrogen sulfide (H2S gas)

- Nitriles (7a–d) are reacted with H2S in pyridine in the presence of triethylamine, forming carbothioamides (8a–d).

- Reaction proceeds at room temperature over 2 hours, followed by filtration and washing.

- About 80%.

Cyclocondensation to Thiazole Derivatives

- 2-Bromo-1-phenylethanone (phenacyl bromide)

- Ethanol as solvent

- The carbothioamides (8a–d) are refluxed with phenacyl bromide in ethanol for 2 hours.

- This cyclocondensation results in the formation of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde derivatives (10a–ab).

- The process involves nucleophilic attack of the thioamide sulfur on the brominated ketone, cyclization, and elimination of hydrogen bromide, following the Hantzsch-thiazole synthesis pathway.

- Ranging from 63% to 85%, depending on substituents.

Summary Data Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetophenone derivatives | Diethyl oxalate, K tert-butoxide, THF | Ethyl 2,4-dioxo-4-arylbutanoates | 62–80 | Cyclocondensation |

| 2 | 1a–d | Phenylhydrazine, ethanol | Pyrazole-3-carboxylates | 65–80 | Hydrazine reaction |

| 3 | 4a–d | LiAlH4, diethyl ether | Pyrazolyl-methanols | ~88 | Reduction step |

| 4 | 5a–d | IBX, DMSO | Pyrazole-3-carbaldehydes | 85 | Oxidation step |

| 5 | 6a–d | NH3, I2, THF | Nitriles | 78 | Nitrile formation |

| 6 | 7a–d | H2S, pyridine | Carbothioamides | 80 | Thioamide synthesis |

| 7 | 8a–d | Phenacyl bromide, ethanol | 1-(Thiazol-2-yl)-pyrazole-3-carbaldehyde | 63–85 | Cyclocondensation |

Research Findings and Significance

Recent studies have demonstrated the versatility of this synthetic route, allowing for diversification of substituents on the aromatic rings, which influences biological activity. The methodology emphasizes mild reaction conditions, high yields, and straightforward purification, making it suitable for large-scale synthesis.

The compounds synthesized via this route have shown promising antimicrobial and antifungal activities, underscoring their potential as lead compounds in drug development. The structural diversity achievable through modifications at various stages allows for tailored bioactivity profiles.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products:

Oxidation: 1-(Thiazol-2-yl)-1H-pyrazole-3-carboxylic acid.

Reduction: 1-(Thiazol-2-yl)-1H-pyrazole-3-methanol.

Substitution: Various substituted thiazole and pyrazole derivatives depending on the substituents used.

Scientific Research Applications

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde with structurally or functionally related compounds, focusing on molecular features, synthesis yields, and biological activities.

Key Observations:

Structural Variations and Bioactivity: Substituent Effects: Para-substituted thiazole-pyrazole hybrids (e.g., THPA6) exhibit superior anti-inflammatory activity compared to meta-substituted analogs, as evidenced by lower ulcer indices .

Biological Performance: Anti-Inflammatory Activity: THPA6 demonstrates a significantly lower ulcer index (0.58) compared to diclofenac (1.70), highlighting the therapeutic advantage of thiazole-pyrazole hybrids . Antioxidant Potential: The compound from exhibits potent superoxide inhibition (IC₅₀ = 6.2 μM), outperforming standard antioxidants like allopurinol .

Synthetic Feasibility :

- Urea derivatives () and triazole-containing analogs () are synthesized with high yields (>85%), indicating robust methodologies for scaling thiazole-pyrazole hybrids .

Biological Activity

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrazole ring, which contributes to its unique chemical reactivity and biological activity. The presence of these two moieties allows for versatile modifications that enhance its therapeutic potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Proteus mirabilis | 12 |

In vitro studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines.

Studies have indicated that this compound induces apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced edema | Significant reduction | |

| LPS-induced inflammation | Decreased TNF-α levels |

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways that promote cancer cell proliferation.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A recent investigation demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .

- Anticancer Research : In vivo studies on mice bearing tumor xenografts revealed that treatment with this compound significantly reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(thiazol-2-yl)-1H-pyrazole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Vilsmeier-Haack Reaction : Used to introduce the aldehyde group into pyrazole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes were synthesized via this method using DMF and POCl₃ .

- Nucleophilic Substitution : Substitution of chlorine in 5-chloro-pyrazole intermediates with thiazole groups. K₂CO₃ is often employed as a base catalyst in such reactions .

- Key Considerations : Reaction temperature (often 80–100°C), solvent selection (e.g., DMF, THF), and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and aromatic thiazole/pyrazole signals.

- FT-IR for the aldehyde C=O stretch (~1700 cm⁻¹) and C=N/C-S vibrations .

- Single-Crystal X-ray Diffraction : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .

- Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in antimicrobial studies?

- Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the pyrazole C4 position to improve membrane permeability .

- Hydrazone Derivatives : Condense the aldehyde group with hydrazines to form hydrazones, which have shown enhanced antimicrobial activity in analogous compounds .

- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., aryl vs. alkyl groups on the thiazole ring) using MIC assays against Gram-positive/negative bacteria .

Q. How should researchers address contradictory data in bioactivity evaluations?

- Methodological Answer :

- Control Experiments : Ensure purity via HPLC and validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

- Solubility Adjustments : Use DMSO/PBS mixtures to rule out solubility-driven false negatives .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences across derivatives .

Q. What strategies optimize reaction yields in nucleophilic substitution steps?

- Methodological Answer :

- Catalyst Screening : Test bases like K₂CO₃, Cs₂CO₃, or DBU for improved nucleophilic attack efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >80% yield in analogous pyrazole syntheses .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or similar software to model electron density distribution. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the aldehyde carbon, facilitating condensation reactions .

- Hammett Analysis : Correlate substituent σ values with reaction rates in nucleophilic additions to establish linear free-energy relationships .

Data Interpretation & Experimental Design

Q. What are common pitfalls in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation from ethanol/water mixtures promotes single-crystal growth. Avoid DMSO due to high viscosity .

- Temperature Gradients : Use a programmable incubator to gradually lower temperature (e.g., 25°C → 4°C over 48 hours) .

- Hydrogen Bonding : Co-crystallize with methanol or acetic acid to stabilize lattice structures .

Q. How to design a robust SAR study for this compound?

- Methodological Answer :

- Library Design : Synthesize 10–15 derivatives with systematic variations (e.g., -H, -CH₃, -Cl, -CF₃ at pyrazole C3/C5) .

- High-Throughput Screening : Use 96-well plates for parallel bioactivity testing against bacterial/fungal strains .

- QSAR Modeling : Employ tools like MOE or Schrödinger to predict logP, polar surface area, and correlate with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.